N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide
Description
Systematic Nomenclature and IUPAC Conventions for Polycyclic Heteroatomic Systems
The compound’s name adheres to IUPAC rules for polycyclic systems with multiple heteroatoms. The tricyclo[7.3.0.0²,⁶] prefix denotes a tricyclic framework comprising three fused rings: a seven-membered ring, a three-membered ring, and a bridge formed by zero carbons at positions 2 and 6. The “dithia” and “diaza” descriptors indicate two sulfur and two nitrogen atoms within the core structure, respectively. The numbering begins at the highest-priority heteroatom (sulfur), proceeding clockwise to assign locants to substituents. The “dodeca-1(9),2(6),4,7,11-pentaen” segment specifies a 12-membered system with five double bonds at positions 1, 2, 4, 7, and 11, while the “11-methyl” group and “3-phenoxybenzamide” substituent are appended to the parent structure.
Table 1: Breakdown of IUPAC Name Components
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)11-10-17-20(19)29-22(24-17)25-21(26)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-12H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQMBINJRENLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactionsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and substitution processes .
Chemical Reactions Analysis
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The tricyclic system of the target compound distinguishes it from analogs. Key comparisons include:
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents on the benzamide or tricyclic core significantly alter solubility, melting points, and reactivity:
Biological Activity
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure comprises a heterocyclic system that may interact with various biological targets.
Chemical Structure
The compound features:
- A dithia (sulfur-containing) framework.
- A diazatricyclo structure which contributes to its unique reactivity.
- A phenoxybenzamide moiety that enhances its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of thiazole and benzothiazole rings suggests potential binding sites that could influence the activity of various proteins involved in disease pathways. Additionally, the methylsulfanyl group may modulate binding affinity and specificity.
In Vitro Studies
Recent studies have demonstrated the following activities:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it inhibited cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antimicrobial Activity : Preliminary tests indicated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
| Biological Activity | Assay Type | Result |
|---|---|---|
| Enzyme Inhibition | Cytochrome P450 | IC50 = 15 µM |
| Antimicrobial | Disk Diffusion | Zone of inhibition = 12 mm |
Case Studies
- Case Study on Anticancer Activity : In a recent study focusing on cancer cell lines, the compound demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 20 µM. This suggests its potential as a lead compound for anticancer drug development.
- Neuroprotective Effects : Another study explored its neuroprotective properties in models of oxidative stress, showing significant reduction in cell death in neuronal cultures exposed to oxidative agents.
Research Findings
Research indicates that the unique structural features of this compound contribute to its diverse biological activities:
- Binding Affinity Studies : Molecular docking studies revealed high binding affinity for target proteins involved in cancer progression and inflammation.
- Structure-Activity Relationship (SAR) : Variations in the phenoxy group were explored to enhance activity and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
